![molecular formula C20H21BrN2O2 B2596102 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 955221-75-7](/img/structure/B2596102.png)
2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.
Scientific Research Applications
Sigma Receptor Ligands
Studies have focused on the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides, including compounds similar to "2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," for their binding affinity to σ receptors. These receptors are implicated in several neurological and psychiatric disorders. The structural modifications, particularly in the tetrahydroisoquinoline ring system, have been shown to affect their affinity for σ1 and σ2 receptor subtypes. Constrained tetrahydroisoquinoline ring systems are crucial for high σ2 receptor binding affinity and selectivity, with modifications leading to changes in receptor affinity (R. Xu, J. Lever, S. Z. Lever, 2007).
Antiviral Activities
Research on the antiviral potential of quinazolinone derivatives has revealed that certain compounds exhibit distinct antiviral activity against viruses like Herpes simplex and vaccinia. This suggests that such derivatives, through structural optimization, could serve as leads for the development of new antiviral agents (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).
Synthetic Methodologies
The development of synthetic methodologies for the construction of complex quinazolinone derivatives includes cobalt-promoted dimerization of aminoquinoline benzamides. Such methodologies enable the formation of compounds with potential biological activities, offering a route to explore diverse chemical spaces for drug discovery (L. Grigorjeva, O. Daugulis, 2015).
properties
IUPAC Name |
2-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZAJASULLTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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